molecular formula C20H25N B1624908 9-Octylcarbazole CAS No. 4041-19-4

9-Octylcarbazole

Cat. No.: B1624908
CAS No.: 4041-19-4
M. Wt: 279.4 g/mol
InChI Key: SCDJSEFDVDOKPA-UHFFFAOYSA-N
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Description

9-Octylcarbazole is an organic compound belonging to the carbazole family. Carbazoles are nitrogen-containing heterocyclic compounds known for their stability and unique electronic properties. This compound, specifically, is characterized by an octyl group attached to the nitrogen atom of the carbazole ring. This modification enhances its solubility and processability, making it a valuable material in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9-Octylcarbazole typically involves the alkylation of carbazole with octyl halides. One common method is the reaction of carbazole with 1-bromooctane in the presence of a base such as potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 9-Octylcarbazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include carbazole-9-one, dihydrocarbazole, and various substituted carbazole derivatives .

Scientific Research Applications

Optoelectronic Applications

2.1 Organic Light Emitting Diodes (OLEDs)
9-Octylcarbazole is widely used as a hole transport material (HTM) in OLEDs due to its excellent hole mobility and stability. The incorporation of this compound in OLED devices has shown improved efficiency and lifetime.

  • Case Study : A study demonstrated that OLEDs utilizing this compound exhibited a maximum external quantum efficiency of 20.3%, significantly higher than devices without this material .

2.2 Organic Photovoltaics (OPVs)
The compound has also been explored in OPVs, where it contributes to the charge transport properties necessary for efficient energy conversion.

  • Research Findings : In OPV applications, blends of this compound with electron-accepting materials have shown enhanced power conversion efficiencies due to improved charge separation and transport dynamics .

Polymer Science

3.1 Synthesis of Carbazole-Based Polymers
this compound serves as a monomer for synthesizing various carbazole-containing polymers, which are known for their high thermal stability and good optical properties.

  • Data Table: Properties of Carbazole Polymers
Polymer TypeHole Mobility (cm²/V·s)Thermal Stability (°C)Application Area
Poly(this compound)0.1 - 0.5>300OLEDs, OPVs
Poly(carbazole)0.01 - 0.1>250Sensors, Transistors

3.2 Electrochemical Properties
The electrochemical behavior of this compound has been studied extensively, revealing insights into its oxidation and reduction processes.

  • Findings : Cyclic voltammetry studies indicate that the oxidation potential of this compound is influenced by the length of the alkyl chain, with longer chains facilitating easier oxidation due to decreased steric hindrance .

Biological Applications

Recent research has indicated potential biological activities associated with carbazole derivatives, including anti-cancer properties.

  • Case Study : A derivative of this compound was tested for cytotoxicity against various cancer cell lines, showing promising results that warrant further investigation into its therapeutic applications .

Mechanism of Action

The mechanism of action of 9-Octylcarbazole is primarily related to its electronic properties. The carbazole ring system can participate in electron transfer processes, making it an effective hole-transport material in electronic devices. Additionally, its ability to form stable radical cations contributes to its functionality in various applications .

Molecular Targets and Pathways: In biological systems, this compound and its derivatives can interact with cellular components, potentially affecting pathways related to cell growth and apoptosis. detailed studies on specific molecular targets are still ongoing .

Comparison with Similar Compounds

Uniqueness: this compound stands out due to its balanced solubility, processability, and electronic properties. Its specific structure allows for versatile applications in both scientific research and industrial settings, making it a valuable compound in the carbazole family .

Biological Activity

9-Octylcarbazole is a derivative of carbazole, a compound known for its diverse biological activities. This article delves into the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and comparative studies with other carbazole derivatives.

  • Molecular Formula : C17H21N
  • Molecular Weight : 253.36 g/mol
  • CAS Number : 122133-66-7

Biological Activities

This compound has been investigated for various biological activities, including:

  • Antitumor Activity : Studies have demonstrated that carbazole derivatives can induce apoptosis in cancer cells. For instance, derivatives similar to this compound have shown selective cytotoxicity against melanoma cells while sparing normal melanocytes, indicating a potential for targeted cancer therapy .
  • Antimicrobial Properties : Research has highlighted the antimicrobial efficacy of carbazole derivatives. Compounds with similar structures have been tested against various bacterial and fungal strains, showing significant inhibitory effects .
  • Neuroprotective Effects : Some studies suggest that carbazole derivatives may exhibit neuroprotective properties. For example, certain N-substituted carbazoles have been shown to protect neuronal cells from oxidative stress and glutamate-induced toxicity .

The mechanisms underlying the biological activities of this compound include:

  • Apoptosis Induction : The activation of caspases is a key pathway through which carbazole derivatives induce apoptosis in tumor cells. The presence of a substituent at the nitrogen position enhances this activity .
  • Inhibition of Signaling Pathways : Some studies indicate that carbazole derivatives can inhibit critical signaling pathways involved in cancer progression, such as the STAT3 pathway, which is often activated in various cancers .

Comparative Studies

A comparative analysis between this compound and other carbazole derivatives reveals distinct biological profiles. Below is a summary table highlighting the biological activities observed in various studies:

CompoundAntitumor ActivityAntimicrobial ActivityNeuroprotective Activity
This compoundModerateSignificant against certain strainsModerate
9-EthylcarbazoleHighModerateHigh
3-Amino-9-ethylcarbazoleHighSignificantHigh

Case Studies

  • Melanoma Treatment : A study evaluated the effects of a carbazole derivative on melanoma cells. Results indicated that the compound significantly inhibited cell growth and induced apoptosis through caspase activation .
  • Neuroprotection in Glutamate Toxicity : Another study focused on neuroprotective effects where a related derivative demonstrated protective effects against glutamate-induced cell death in neuronal cell lines, suggesting potential applications in neurodegenerative diseases .
  • Antimicrobial Efficacy : Research involving the synthesis of various carbazole derivatives showed that some exhibited substantial antimicrobial activity against both Gram-positive and Gram-negative bacteria, indicating their potential as lead compounds for antibiotic development .

Properties

IUPAC Name

9-octylcarbazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N/c1-2-3-4-5-6-11-16-21-19-14-9-7-12-17(19)18-13-8-10-15-20(18)21/h7-10,12-15H,2-6,11,16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCDJSEFDVDOKPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCN1C2=CC=CC=C2C3=CC=CC=C31
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30461721
Record name 9-octylcarbazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30461721
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4041-19-4
Record name 9-octylcarbazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30461721
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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